

# An In-depth Technical Guide to the Structure of Tetranor-Misoprostol

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## Compound of Interest

Compound Name: *tetranor-Misoprostol*

Cat. No.: B10780440

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This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of **tetranor-Misoprostol**, a significant metabolite of the synthetic prostaglandin E1 analog, Misoprostol. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

## Chemical Structure and Identification

**Tetranor-Misoprostol** is the de-esterified and subsequently chain-shortened metabolite of Misoprostol.<sup>[1][2]</sup> Its chemical identity is defined by the following identifiers:

- IUPAC Name: 3-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]propanoic acid<sup>[3]</sup>
- Synonyms: 2,3,4,5-Tetranor-misoprostol Acid<sup>[3]</sup>
- Molecular Formula: C<sub>17</sub>H<sub>28</sub>O<sub>5</sub><sup>[3][4]</sup>
- SMILES String: CCCCC(C)(O)C/C=C/--INVALID-LINK----INVALID-LINK--CC1=O<sup>[1]</sup>
- InChI Key: YFJARCYAVNJENL-UJBVHABQSA-N<sup>[1]</sup>

The structure consists of a cyclopentanone ring with two side chains, characteristic of prostanoids. The "tetranor" designation indicates the removal of four carbon atoms from the parent prostaglandin structure through metabolic processes.

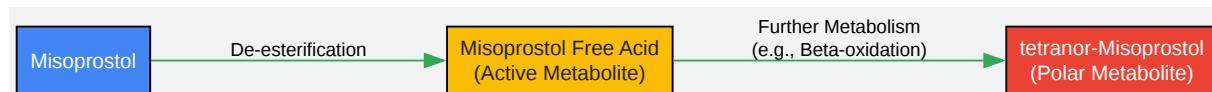
## Physicochemical Properties

The following table summarizes the key quantitative data for **tetranor-Misoprostol**.

Property	Value	Source(s)
Molecular Weight	312.4 g/mol	[1][3][4]
Purity	≥95%	[1][4][5]
Formulation	A solution in acetonitrile	[1][4][5]
Solubility	DMF: 100 mg/ml mg/ml Ethanol: 50 mg/ml (pH 7.2): 1 mg/ml	[1]
Storage Temperature	-80°C	[1][5]
Stability	≥ 2 years at -80°C	[1]

## Metabolic Pathway of Misoprostol to Tetranor-Misoprostol

**Tetranor-Misoprostol** is a metabolite of Misoprostol, formed through a series of metabolic reactions.[1][5][6][7] The initial and rapid step is the de-esterification of Misoprostol to its active form, Misoprostol free acid.[8][9] This is followed by further metabolism, including beta-oxidation of the alpha side chain, leading to the formation of the more polar **tetranor-Misoprostol**.[2][8] This metabolic conversion has been observed in various species, including rats, dogs, and monkeys.[1][5][6][7]



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Metabolic pathway of Misoprostol to **tetranor-Misoprostol**.

## Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analytical characterization of **tetranor-Misoprostol** are not extensively available in the public domain. The information presented in this guide is primarily sourced from chemical supplier datasheets and drug databases. These sources confirm that **tetranor-Misoprostol** is commercially available as a research chemical with a purity of  $\geq 95\%$ .<sup>[1][4][5]</sup> The characterization of this compound for commercial purposes typically involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation. However, specific instrumental parameters and detailed methodologies are proprietary to the manufacturers.

## Conclusion

**Tetranor-Misoprostol** is a key metabolite in the biotransformation of Misoprostol. Its structure is characterized by a shortened carboxylic acid side chain, which increases its polarity. Understanding the structure and metabolic fate of Misoprostol is crucial for comprehending its pharmacokinetic and pharmacodynamic profile. While detailed experimental protocols for its characterization are not widely published, its availability as a certified reference material facilitates further research into its biological activity and analytical detection.

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